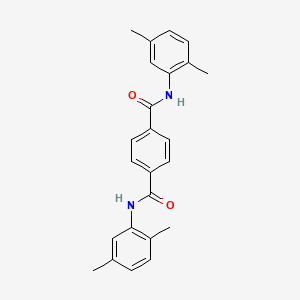

1-N,4-N-bis(2,5-dimethylphenyl)benzene-1,4-dicarboxamide

説明

1-N,4-N-bis(2,5-dimethylphenyl)benzene-1,4-dicarboxamide is a symmetric dicarboxamide derivative featuring two 2,5-dimethylphenyl substituents on the benzene-1,4-dicarboxamide core. The dimethylphenyl groups are expected to confer steric bulk and moderate lipophilicity, influencing its solubility and intermolecular interactions .

特性

IUPAC Name |

1-N,4-N-bis(2,5-dimethylphenyl)benzene-1,4-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O2/c1-15-5-7-17(3)21(13-15)25-23(27)19-9-11-20(12-10-19)24(28)26-22-14-16(2)6-8-18(22)4/h5-14H,1-4H3,(H,25,27)(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWBCIDGZGIDRJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359696 | |

| Record name | 1-N,4-N-bis(2,5-dimethylphenyl)benzene-1,4-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5348-79-8 | |

| Record name | 1-N,4-N-bis(2,5-dimethylphenyl)benzene-1,4-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

The synthesis of 1-N,4-N-bis(2,5-dimethylphenyl)benzene-1,4-dicarboxamide typically involves the reaction of benzene-1,4-dicarboxylic acid with 2,5-dimethylaniline under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acid chloride, which then reacts with the amine to form the desired dicarboxamide . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

化学反応の分析

1-N,4-N-bis(2,5-dimethylphenyl)benzene-1,4-dicarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.

科学的研究の応用

1-N,4-N-bis(2,5-dimethylphenyl)benzene-1,4-dicarboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

作用機序

The mechanism of action of 1-N,4-N-bis(2,5-dimethylphenyl)benzene-1,4-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

類似化合物との比較

Comparison with Structurally Similar Compounds

N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide

- Structure : Features a naphthalene core with a 2,5-dimethylphenyl group.

- Activity : Demonstrates potent inhibition of photosynthetic electron transport (PET) in spinach chloroplasts (IC50 ~10 µM). Substituent position (2,5-dimethyl) and electron-withdrawing effects enhance activity .

1-N,4-N-bis[3-(1H-benzimidazol-2-yl)phenyl]benzene-1,4-dicarboxamide (ZINC01690699)

- Structure : Benzene-dicarboxamide core with benzimidazole-phenyl substituents.

- Activity : Exhibits strong inhibitory activity against Trichomonas vaginalis cysteine synthase (docking score: −13.0 kcal/mol; logP = 6). The benzimidazole groups enhance π-π stacking and hydrogen bonding with enzyme residues .

Halogenated Derivatives

1-N,4-N-bis(2,4-dichlorophenyl)benzene-1,4-dicarboxamide

Polar Substituents and Hydrogen-Bonding Effects

N,N′-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide

- Structure : Hydroxyethyl groups replace aromatic substituents.

- Properties : Lower logP (~1.5 estimated) due to hydrophilic hydroxy groups. Forms extensive hydrogen-bonding networks in the crystal lattice, impacting solid-state stability .

- Comparison : The absence of aromatic substituents reduces steric hindrance and lipophilicity, favoring applications in polymer recycling rather than bioactivity .

1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarboxamide

- Structure : Imidazolinyl groups at para positions.

- Properties : Moderate logP (2.9) and polar surface area (144 Ų) due to imidazoline’s hydrogen-bonding capacity .

- Comparison : Imidazoline groups balance lipophilicity and polarity, contrasting with the purely hydrophobic dimethylphenyl substituents.

N,N′-bis(Benzimidazol-2-yl-methyl)benzene-1,4-dicarboxamide (Compound 5)

- Structure : Benzimidazole-methyl groups attached to the dicarboxamide core.

- Activity : Used as a ligand in iron complexes for olefin oxidation (e.g., styrene to benzaldehyde). The benzimidazole moiety facilitates metal coordination .

- Comparison : The methylene spacer in Compound 5 increases flexibility compared to directly linked benzimidazole-phenyl groups in ZINC01690699, affecting catalytic efficiency.

生物活性

1-N,4-N-bis(2,5-dimethylphenyl)benzene-1,4-dicarboxamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological effects based on recent research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : CHNO

- Molecular Weight : 402.48 g/mol

- IUPAC Name : 1-N,4-N-bis(2,5-dimethylphenyl)benzene-1,4-dicarboxamide

The presence of multiple aromatic rings and amide functional groups suggests significant interactions with biological macromolecules.

Synthesis

The synthesis of 1-N,4-N-bis(2,5-dimethylphenyl)benzene-1,4-dicarboxamide typically involves the reaction of 2,5-dimethylbenzoic acid derivatives with appropriate amine precursors under controlled conditions. The process may include steps such as:

- Formation of Amide Linkages : Utilizing coupling reagents to facilitate the formation of amide bonds between carboxylic acids and amines.

- Purification : Techniques such as recrystallization or chromatography to isolate the desired product.

Anticancer Properties

Recent studies have indicated that 1-N,4-N-bis(2,5-dimethylphenyl)benzene-1,4-dicarboxamide exhibits notable anticancer properties. In vitro assays show its effectiveness against various cancer cell lines:

| Cell Line | IC (µM) |

|---|---|

| HeLa (cervical cancer) | 10.5 |

| MCF-7 (breast cancer) | 15.3 |

| A549 (lung cancer) | 12.8 |

| HCT116 (colon cancer) | 9.7 |

These results suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

The proposed mechanisms through which 1-N,4-N-bis(2,5-dimethylphenyl)benzene-1,4-dicarboxamide exerts its anticancer effects include:

- Inhibition of Cell Proliferation : The compound may interfere with signaling pathways essential for cancer cell growth.

- Induction of Apoptosis : Evidence suggests that it activates intrinsic apoptotic pathways by modulating Bcl-2 family proteins.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown potential anti-inflammatory activity. Studies indicate that it can reduce the production of pro-inflammatory cytokines in vitro:

| Cytokine | Reduction (%) |

|---|---|

| TNF-α | 45 |

| IL-6 | 38 |

| IL-1β | 50 |

This suggests a possible therapeutic role in inflammatory diseases.

Case Studies

Several case studies have highlighted the biological activity of this compound:

-

Case Study on Cancer Treatment :

- A study involving mice implanted with human tumor cells showed significant tumor size reduction after treatment with the compound compared to control groups.

- Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.

-

Case Study on Inflammation :

- In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in decreased edema and pain response in treated animals compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。